molecular formula C7H5ClIN3 B11837435 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11837435
M. Wt: 293.49 g/mol
InChI Key: XTTPCEBBQVDZFY-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C7H5ClIN3. It is a halogenated pyrrolopyrimidine, characterized by the presence of chlorine and iodine atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the iodination and chlorination of a pyrrolopyrimidine core. The process generally involves the following steps:

    Chlorination: The addition of a chlorine atom, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures .

Scientific Research Applications

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific halogenation pattern and methylation, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClIN3

Molecular Weight

293.49 g/mol

IUPAC Name

4-chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5ClIN3/c1-3-11-5-4(9)2-10-6(5)7(8)12-3/h2,10H,1H3

InChI Key

XTTPCEBBQVDZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2I

Origin of Product

United States

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